5-(Trifluoromethyl)pyrazine-2-carboxylic acid (CAS: 1060814-50-7) is a highly specialized, fluorinated N-heterocyclic building block widely utilized in advanced medicinal chemistry and agrochemical development . Structurally comprising a pyrazine core substituted with a strongly electron-withdrawing trifluoromethyl group and a reactive carboxylic acid moiety, it serves as a critical precursor for synthesizing complex amide-linked therapeutics [1]. In procurement contexts, this compound is primarily evaluated for its ability to impart enhanced lipophilicity, metabolic resistance, and altered basicity to downstream active pharmaceutical ingredients (APIs) compared to standard pyrazine or methylpyrazine derivatives. Its predictable reactivity in standard coupling workflows makes it a highly suitable precursor for library generation targeting central nervous system (CNS) and metabolic disorders.
Substituting 5-(trifluoromethyl)pyrazine-2-carboxylic acid with cheaper or more common analogs, such as pyrazine-2-carboxylic acid or 5-methylpyrazine-2-carboxylic acid, fundamentally alters the physicochemical and pharmacokinetic trajectory of the resulting compounds [1]. The trifluoromethyl group is not merely a steric placeholder; it is a profound electronic and metabolic modulator. Replacing the CF3 group with a methyl group reintroduces a known metabolic soft spot susceptible to rapid cytochrome P450-mediated oxidation, drastically reducing in vivo half-life [2]. Furthermore, the lack of the strongly electron-withdrawing CF3 group increases the basicity of the pyrazine nitrogens, which can inadvertently increase hERG channel binding liabilities and reduce blood-brain barrier permeability. Consequently, for programs requiring strict control over metabolic clearance and CNS exposure, generic substitution is functionally unviable.
Substitution of the 5-position with a trifluoromethyl group significantly increases the lipophilicity of the pyrazine core compared to methyl or unsubstituted analogs . Calculated LogP values for 5-(trifluoromethyl)pyrazine-2-carboxylic acid range from 0.85 to 1.19, whereas 5-methylpyrazine-2-carboxylic acid exhibits a LogP of approximately 0.40, and the unsubstituted pyrazine-2-carboxylic acid is hydrophilic (LogP ~ -0.52)[1]. This quantitative shift is critical for designing central nervous system (CNS) active agents, where sufficient passive membrane permeability is required to achieve therapeutic concentrations.
| Evidence Dimension | Calculated Partition Coefficient (LogP) |
| Target Compound Data | LogP ~ 0.85 to 1.19 |
| Comparator Or Baseline | 5-Methylpyrazine-2-carboxylic acid (LogP ~ 0.40) and Pyrazine-2-carboxylic acid (LogP ~ -0.52) |
| Quantified Difference | +0.45 to +0.79 log units vs methyl analog; +1.37 to +1.71 log units vs unsubstituted baseline |
| Conditions | In silico consensus predictions (e.g., XLogP3, SILICOS-IT) |
Procuring the CF3-substituted building block provides an immediate physicochemical advantage for CNS-targeted library synthesis by ensuring baseline lipophilicity is optimized for BBB penetration.
The 5-methyl group on pyrazine rings is a well-documented metabolic soft spot, highly susceptible to cytochrome P450-mediated oxidation to form hydroxymethyl and carboxylic acid metabolites [1]. By replacing the methyl group with a trifluoromethyl group, 5-(trifluoromethyl)pyrazine-2-carboxylic acid provides steric and electronic blockade of this oxidation pathway. In drug discovery programs, incorporating this CF3-pyrazine motif directly reduces intrinsic clearance rates and prolongs in vivo half-life compared to the 5-methyl or unsubstituted pyrazine precursors [1].
| Evidence Dimension | Susceptibility to CYP-mediated aliphatic oxidation |
| Target Compound Data | Fully blocked (CF3 group is metabolically inert to CYP oxidation) |
| Comparator Or Baseline | 5-Methylpyrazine-2-carboxylic acid (highly susceptible to oxidation at the CH3 group) |
| Quantified Difference | Elimination of the primary aliphatic oxidation liability at the 5-position |
| Conditions | Standard liver microsome stability assays (inferred from downstream API performance) |
Selecting this specific fluorinated building block prevents late-stage pharmacokinetic failures associated with rapid metabolic clearance of methyl-heteroaromatics.
The strong electron-withdrawing nature of the trifluoromethyl group profoundly alters the electronic landscape of the pyrazine ring. 5-(Trifluoromethyl)pyrazine-2-carboxylic acid exhibits a lower carboxylic acid pKa (predicted ~1.96–2.40) compared to 5-methylpyrazine-2-carboxylic acid (pKa ~2.80). Furthermore, the basicity of the pyrazine nitrogens is substantially reduced. This reduced basicity is highly advantageous for mitigating hERG channel liabilities. However, the increased acidity and altered electronic distribution require optimized amide coupling conditions (e.g., using HATU/DIPEA rather than standard EDC/HOBt) to ensure high yields during library synthesis[1].
| Evidence Dimension | Acid Dissociation Constant (pKa) |
| Target Compound Data | Carboxylic acid pKa ~ 1.96 to 2.40 |
| Comparator Or Baseline | 5-Methylpyrazine-2-carboxylic acid (pKa ~ 2.80) |
| Quantified Difference | ~0.4 to 0.8 pKa unit reduction (increased acidity) and substantial reduction in pyrazine nitrogen basicity |
| Conditions | Aqueous physicochemical property predictions and standard coupling workflows |
Buyers must account for these electronic shifts both to leverage the reduced basicity for safety profiles and to adjust their synthetic protocols for efficient amide bond formation.
Due to its optimized LogP and reduced basicity, this compound is a highly suitable precursor for synthesizing Trace Amine Associated Receptor 1 (TAAR1) ligands and other CNS-active agents where blood-brain barrier penetration is critical[1].
The CF3-mediated metabolic blockade makes this building block highly suitable for developing long-acting enzyme inhibitors, such as BACE1/2 inhibitors for Alzheimer's and metabolic diseases, where preventing rapid clearance is a primary design goal [2].
This compound is frequently procured to synthesize pyrazine-based modulators of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), leveraging its specific electronic properties to optimize target binding affinity and cellular permeability [3].